molecular formula C14H9Cl2FN2OS B5788092 2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5788092
M. Wt: 343.2 g/mol
InChI Key: BUWFOZQVDYJGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of HDAC6, a class II histone deacetylase that plays a crucial role in cancer cell growth and survival. It has also been shown to inhibit the activity of MMP-9, a matrix metalloproteinase that is involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments include its high potency and specificity in inhibiting specific enzymes and pathways. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide. These include the development of more potent and selective inhibitors of HDAC6 and MMP-9, the exploration of its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, and the development of new synthetic methods for the production of this compound.
Conclusion:
This compound is a compound with significant potential in various fields, including cancer research, drug discovery, and material science. Its mechanism of action involves the inhibition of specific enzymes and pathways, and it has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to the development of new therapies and technologies.

Synthesis Methods

The synthesis method of 2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide involves the reaction between 2-chlorobenzoic acid and 3-chloro-4-fluoroaniline in the presence of thionyl chloride and carbon disulfide. The resulting compound is then treated with ammonium hydroxide to obtain the final product.

Scientific Research Applications

2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and pathways. In drug discovery, it has been used as a lead compound for developing new drugs with improved efficacy and fewer side effects. In material science, it has been studied for its potential applications in the development of electronic and optical devices.

properties

IUPAC Name

2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2OS/c15-10-4-2-1-3-9(10)13(20)19-14(21)18-8-5-6-12(17)11(16)7-8/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWFOZQVDYJGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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